molecular formula C7H12BrN3O B13289277 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B13289277
M. Wt: 234.09 g/mol
InChI Key: HCJRCRFXOOCRRU-UHFFFAOYSA-N
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Description

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the bromination of pyrazole derivatives. One common method includes the reaction of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones with potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compounds directly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromo group to other functional groups.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to altered neural transmission . The compound’s bromine and amino groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H12BrN3O

Molecular Weight

234.09 g/mol

IUPAC Name

4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10)

InChI Key

HCJRCRFXOOCRRU-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C(=N1)N)Br)O

Origin of Product

United States

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